Cycloheptadecanone
Overview
Description
Cycloheptadecanone, also known as dihydrocivetone, is a ketone with the molecular formula C₁₇H₃₂O. It is a cyclic compound with a 17-membered ring structure. This compound is known for its distinctive musky odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptadecanone can be synthesized through various methods. One common synthetic route involves the cyclization of long-chain aliphatic compounds. For instance, the cyclization of 1,17-heptadecanediol can produce this compound under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of civetone, a naturally occurring compound found in the glandular secretions of the African civet cat. The hydrogenation process involves the addition of hydrogen to civetone in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: Cycloheptadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Produces heptadecanoic acid.
Reduction: Produces cycloheptadecanol.
Substitution: Produces various substituted cycloheptadecanones depending on the nucleophile used.
Scientific Research Applications
Cycloheptadecanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It is studied for its potential pheromonal properties and its effects on animal behavior.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the fragrance industry due to its musky odor. It is also used in the synthesis of other fine chemicals.
Mechanism of Action
Cycloheptadecanone can be compared with other cyclic ketones such as cyclopentadecanone and cyclohexadecanone. While all these compounds share a similar cyclic structure, this compound is unique due to its 17-membered ring, which imparts distinct chemical and physical properties. For instance, its larger ring size contributes to its lower volatility and higher boiling point compared to smaller cyclic ketones.
Comparison with Similar Compounds
- Cyclopentadecanone (C₁₅H₂₈O)
- Cyclohexadecanone (C₁₆H₃₀O)
- Civetone (C₁₇H₃₀O)
Cycloheptadecanone stands out due to its unique ring size and its applications in various fields, particularly in the fragrance industry.
Properties
IUPAC Name |
cycloheptadecanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQDZEMXPBDNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCC(=O)CCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190087 | |
Record name | Cycloheptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3661-77-6 | |
Record name | Cycloheptadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3661-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptadecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003661776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheptadecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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